Tuberolactone
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Overview
Description
Tuberolactone is a chemical compound with the molecular formula C₁₀H₁₄O₂. It is a lactone, which is a cyclic ester, and is known for its fruity, coconut, and tonka bean-like aroma. This compound is found in various natural sources and is used in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tuberolactone can be synthesized through several methods. One common synthetic route involves the enantioselective preparation of this compound using a domino Michael/Michael reaction. This method utilizes diphenylprolinol silyl ether as a catalyst to achieve the desired stereochemistry . The reaction conditions typically involve the use of strong and weak acids, bases, organometallic reagents, and oxidants in a single reaction vessel to minimize purification steps and chemical waste .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available starting materials and a series of chemical transformations to achieve the final product. The process is designed to be time-economical and environmentally friendly, with a focus on minimizing waste and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Tuberolactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Tuberolactone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of tuberolactone involves its interaction with specific molecular targets and pathways. As a lactone, it can interact with enzymes and receptors in biological systems, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is known to modulate certain biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Jasmine Lactone: Another lactone with a floral aroma.
δ-Decalactone: Known for its peach-like scent.
Tuberolide: Similar in structure but with different olfactory properties.
Uniqueness
Tuberolactone is unique due to its specific combination of fruity, coconut, and tonka bean-like aroma, which makes it highly valued in the fragrance industry. Its enantioselective synthesis also allows for the production of specific stereoisomers with distinct olfactory characteristics .
Properties
CAS No. |
60503-15-3 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2R)-2-[(Z)-pent-2-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-5,8-9H,2,6-7H2,1H3/b4-3-/t9-/m1/s1 |
InChI Key |
VYPONAGZHAJHGT-ZBJFTSOASA-N |
Isomeric SMILES |
CC/C=C\C[C@@H]1CC=CC(=O)O1 |
Canonical SMILES |
CCC=CCC1CC=CC(=O)O1 |
Origin of Product |
United States |
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